molecular formula C15H12FN B277731 2-(4-fluorophenyl)-5-methyl-1H-indole

2-(4-fluorophenyl)-5-methyl-1H-indole

Cat. No. B277731
M. Wt: 225.26 g/mol
InChI Key: AMSSUBJBWKGNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-5-methyl-1H-indole, commonly known as 4F-MDMB-BINACA, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the cannabinoid receptors and has been used in various scientific research studies.

Mechanism of Action

The mechanism of action of 4F-MDMB-BINACA involves the activation of the cannabinoid receptors, which are primarily located in the central nervous system. This activation leads to a variety of physiological and biochemical effects, including analgesia, sedation, and altered mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4F-MDMB-BINACA are similar to those of other synthetic cannabinoids. It has been shown to have potent analgesic and anti-inflammatory effects, as well as sedative and anxiolytic properties. However, it also has a high potential for abuse and dependence, and its use has been associated with a range of adverse effects, including cardiovascular and respiratory problems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4F-MDMB-BINACA is its high potency and selectivity for the cannabinoid receptors. This makes it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, its use is also associated with a range of limitations, including its potential for abuse and dependence, and its adverse effects on cardiovascular and respiratory function.

Future Directions

There are several future directions for research on 4F-MDMB-BINACA. One area of interest is the development of novel synthetic cannabinoids with improved safety profiles and reduced potential for abuse and dependence. Another area of interest is the investigation of the long-term effects of synthetic cannabinoid use on brain function and behavior. Additionally, further studies are needed to better understand the mechanisms underlying the adverse effects of synthetic cannabinoids and to develop effective treatments for cannabinoid-related disorders.
Conclusion
In conclusion, 4F-MDMB-BINACA is a synthetic cannabinoid that has gained popularity in recent years. It has been used in various scientific research studies and has been shown to be a potent agonist of the cannabinoid receptors. Although it has several advantages for lab experiments, its use is also associated with a range of limitations and adverse effects. Further research is needed to better understand the mechanisms underlying its effects and to develop effective treatments for cannabinoid-related disorders.

Synthesis Methods

The synthesis of 4F-MDMB-BINACA involves the reaction of a fluorinated indole derivative with a carboxamide derivative. The reaction is typically carried out using a variety of reagents and solvents, including N,N-dimethylformamide, triethylamine, and acetic anhydride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

4F-MDMB-BINACA has been used in various scientific research studies, including pharmacological and toxicological studies. It has been shown to be a potent agonist of the cannabinoid receptors, with a high affinity for CB1 and CB2 receptors. This makes it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation.

properties

Molecular Formula

C15H12FN

Molecular Weight

225.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methyl-1H-indole

InChI

InChI=1S/C15H12FN/c1-10-2-7-14-12(8-10)9-15(17-14)11-3-5-13(16)6-4-11/h2-9,17H,1H3

InChI Key

AMSSUBJBWKGNOX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=C2)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.